molecular formula C16H19FN4O2S B6435705 N-{[1-(6-fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide CAS No. 2549026-03-9

N-{[1-(6-fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide

Cat. No.: B6435705
CAS No.: 2549026-03-9
M. Wt: 350.4 g/mol
InChI Key: KTBFLVZIRVHKDD-UHFFFAOYSA-N
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Description

N-{[1-(6-Fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide is a synthetic small molecule characterized by a quinazoline core substituted with a fluorine atom at the 6-position, an azetidine ring linked via a methylene bridge, and a cyclopropanesulfonamide group. Quinazoline derivatives are well-documented in medicinal chemistry for their roles as kinase inhibitors, particularly targeting tyrosine kinases involved in cancer and inflammatory pathways . The fluorine atom enhances metabolic stability and binding affinity, while the azetidine and cyclopropane moieties contribute to conformational rigidity and solubility . Structural determination of such compounds typically employs crystallographic tools like SHELX for refinement and WinGX/ORTEP for visualization .

Properties

IUPAC Name

N-[[1-(6-fluoroquinazolin-4-yl)azetidin-3-yl]methyl]-N-methylcyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O2S/c1-20(24(22,23)13-3-4-13)7-11-8-21(9-11)16-14-6-12(17)2-5-15(14)18-10-19-16/h2,5-6,10-11,13H,3-4,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTBFLVZIRVHKDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CN(C1)C2=NC=NC3=C2C=C(C=C3)F)S(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[1-(6-fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure comprising a quinazoline moiety, an azetidine ring, and a sulfonamide functional group. The presence of these functional groups suggests diverse interactions with biological targets, which may lead to various pharmacological effects.

PropertyValue
Molecular FormulaC21H24FN5O2S
Molecular Weight403.50 g/mol
SolubilitySoluble in DMSO and ethanol
Melting PointNot specified

The proposed mechanism of action for this compound involves the inhibition of specific enzymes or receptors that are crucial for cellular processes. The quinazoline ring is known to interact with various kinases and receptors, potentially leading to anti-cancer effects. The azetidine component may enhance binding affinity to these targets, while the sulfonamide group can contribute to its overall bioactivity by influencing drug metabolism and pharmacokinetics.

Anticancer Activity

Research has demonstrated that quinazoline derivatives exhibit significant anticancer properties. For instance, studies indicate that compounds similar to this compound can inhibit tumor cell proliferation through various pathways:

  • Inhibition of Tyrosine Kinases : Quinazolines are known inhibitors of tyrosine kinases, which are pivotal in cancer cell signaling pathways.
  • Induction of Apoptosis : Compounds have shown the ability to induce apoptosis in cancer cells through the activation of caspase pathways.

Antimicrobial Activity

The sulfonamide moiety is well-documented for its antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism likely involves inhibition of folate synthesis pathways in bacteria.

Case Studies and Research Findings

  • Study on Anticancer Properties :
    • A study published in Medicinal Chemistry evaluated various quinazoline derivatives for their anticancer activity against A549 lung cancer cells. Results indicated that derivatives with azetidine rings exhibited enhanced cytotoxicity compared to their non-cyclic counterparts .
  • Antimicrobial Screening :
    • In a comparative study, several sulfonamide derivatives were tested for antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results showed that compounds containing the sulfonamide group significantly inhibited bacterial growth, suggesting potential therapeutic applications in treating infections .
  • Pharmacokinetic Studies :
    • Research investigating the pharmacokinetics of similar compounds indicated favorable absorption and distribution characteristics, making them suitable candidates for further development as pharmaceutical agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with kinase inhibitors such as gefitinib and erlotinib (quinazoline-based EGFR inhibitors) and investigational cyclopropane-containing sulfonamides. Below is a hypothetical comparison based on general quinazoline and sulfonamide pharmacology:

Parameter N-{[1-(6-Fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide Gefitinib Erlotinib Cyprofuram ()
Core Structure 6-Fluoroquinazoline + azetidine + cyclopropanesulfonamide Quinazoline Quinazoline Cyclopropanecarboxamide + furan
Molecular Weight (g/mol) ~450 (estimated) 446.9 393.4 326.8
Primary Target Hypothesized: Tyrosine kinases (e.g., EGFR, VEGFR) EGFR EGFR Fungal cytochrome P450 (pesticide)
Solubility Moderate (cyclopropane enhances lipophilicity; sulfonamide improves aqueous solubility) Low Low High (due to polar furan moiety)
Bioavailability Estimated >60% (fluorine reduces first-pass metabolism) 59% 60% Not applicable (pesticide)

Key Differentiators

Fluorine Substitution: Unlike non-fluorinated analogues like gefitinib, the 6-fluoro group in this compound likely improves target binding and resistance to oxidative metabolism .

Azetidine vs.

Cyclopropanesulfonamide : This group distinguishes it from pesticides like cyprofuram (cyclopropanecarboxamide), offering sulfonamide-mediated hydrogen bonding for kinase inhibition.

Research Findings and Methodological Considerations

While the provided evidence lacks specific data on this compound, structural analysis methodologies are critical:

  • SHELX Refinement : High-resolution crystallography (via SHELX ) would confirm the azetidine’s puckering angle and fluorine’s positional effects on electron density.
  • WinGX/ORTEP Visualization : Tools like ORTEP could model anisotropic displacement parameters, highlighting steric clashes or favorable binding conformations.

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